molecular formula C13H22N2O4 B12977887 7-(tert-Butyl) 1-methyl 3-amino-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

7-(tert-Butyl) 1-methyl 3-amino-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B12977887
M. Wt: 270.32 g/mol
InChI Key: YDRLOGOYHJRULM-UHFFFAOYSA-N
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Description

7-(tert-Butyl) 1-methyl 3-amino-7-azabicyclo[221]heptane-1,7-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, a methyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butyl) 1-methyl 3-amino-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a bicyclic anhydride can yield the desired compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as tert-butyl lithium at low temperatures (e.g., -78°C) to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butyl) 1-methyl 3-amino-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

7-(tert-Butyl) 1-methyl 3-amino-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(tert-Butyl) 1-methyl 3-amino-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission . The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(tert-Butyl) 1-methyl 3-amino-7-azabicyclo[221]heptane-1,7-dicarboxylate is unique due to its specific combination of functional groups and bicyclic structure

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

7-O-tert-butyl 1-O-methyl 3-amino-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-9-5-6-13(15,7-8(9)14)10(16)18-4/h8-9H,5-7,14H2,1-4H3

InChI Key

YDRLOGOYHJRULM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2N)C(=O)OC

Origin of Product

United States

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